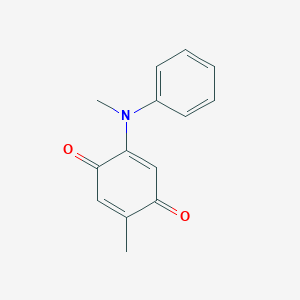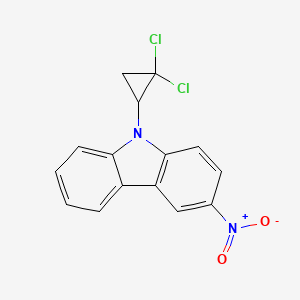
N-tert-Butyl-3-chloro-N-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-3-chloro-N-hydroxybenzamide is an organic compound with the molecular formula C11H14ClNO2. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxybenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-tert-butylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-3-chloro-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro substituent can be reduced to form a hydrogen substituent.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-tert-Butyl-3-chlorobenzamide.
Reduction: Formation of N-tert-Butyl-3-hydroxybenzamide.
Substitution: Formation of N-tert-Butyl-3-methoxy-N-hydroxybenzamide or N-tert-Butyl-3-ethoxy-N-hydroxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-3-chloro-N-hydroxybenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-3-chloro-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro and tert-butyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-3-chlorobenzamide
- N-tert-Butyl-3-hydroxybenzamide
- N-tert-Butyl-3-methoxy-N-hydroxybenzamide
Uniqueness
N-tert-Butyl-3-chloro-N-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
| 93394-06-0 | |
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
N-tert-butyl-3-chloro-N-hydroxybenzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)13(15)10(14)8-5-4-6-9(12)7-8/h4-7,15H,1-3H3 |
InChI-Schlüssel |
FEQLDHOFTNGEEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(=O)C1=CC(=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)




